molecular formula C17H9NO3 B12631751 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione CAS No. 918621-10-0

2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B12631751
CAS No.: 918621-10-0
M. Wt: 275.26 g/mol
InChI Key: FHRMEXGDLNLJHT-UHFFFAOYSA-N
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Description

2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes both indole and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of indole derivatives with indene-1,3-dione under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups .

Scientific Research Applications

2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or other proteins involved in cell signaling pathways, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of indole and indene moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

918621-10-0

Molecular Formula

C17H9NO3

Molecular Weight

275.26 g/mol

IUPAC Name

2-(3-oxoindol-2-yl)indene-1,3-dione

InChI

InChI=1S/C17H9NO3/c19-15-9-5-1-2-6-10(9)16(20)13(15)14-17(21)11-7-3-4-8-12(11)18-14/h1-8,13H

InChI Key

FHRMEXGDLNLJHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C3=O

Origin of Product

United States

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